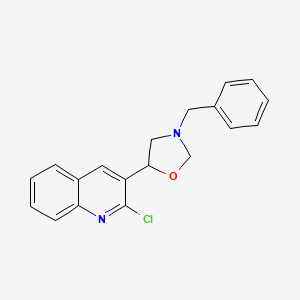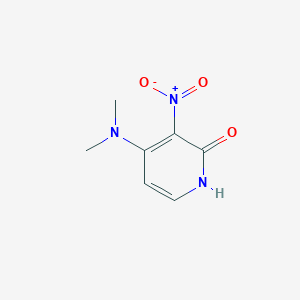![molecular formula C10H14N2O4S B14176515 2-[Benzyl(methyl)sulfamoyl]-N-hydroxyacetamide CAS No. 919997-38-9](/img/structure/B14176515.png)
2-[Benzyl(methyl)sulfamoyl]-N-hydroxyacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[Benzyl(methyl)sulfamoyl]-N-hydroxyacetamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics and enzyme inhibitors. This compound is characterized by the presence of a benzyl group, a methyl group, and a sulfamoyl group attached to an N-hydroxyacetamide moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Benzyl(methyl)sulfamoyl]-N-hydroxyacetamide typically involves the reaction of benzylamine with methylsulfonyl chloride to form N-benzyl-N-methylsulfamide. This intermediate is then reacted with hydroxylamine to yield the final product. The reaction conditions often include the use of a base such as triethylamine and solvents like dichloromethane or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-[Benzyl(methyl)sulfamoyl]-N-hydroxyacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted sulfonamides.
Applications De Recherche Scientifique
2-[Benzyl(methyl)sulfamoyl]-N-hydroxyacetamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of carbonic anhydrase.
Medicine: Investigated for its potential therapeutic effects, including antibacterial and anticancer properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mécanisme D'action
The mechanism of action of 2-[Benzyl(methyl)sulfamoyl]-N-hydroxyacetamide involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit the activity of enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Benzyl-N-methylsulfamide: Lacks the N-hydroxyacetamide moiety.
N-Hydroxyacetamide: Lacks the benzyl and methylsulfamoyl groups.
Sulfanilamide: A simpler sulfonamide with different substituents.
Uniqueness
2-[Benzyl(methyl)sulfamoyl]-N-hydroxyacetamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both the benzyl and methylsulfamoyl groups, along with the N-hydroxyacetamide moiety, allows for a wide range of applications and interactions with molecular targets.
Propriétés
Numéro CAS |
919997-38-9 |
|---|---|
Formule moléculaire |
C10H14N2O4S |
Poids moléculaire |
258.30 g/mol |
Nom IUPAC |
2-[benzyl(methyl)sulfamoyl]-N-hydroxyacetamide |
InChI |
InChI=1S/C10H14N2O4S/c1-12(7-9-5-3-2-4-6-9)17(15,16)8-10(13)11-14/h2-6,14H,7-8H2,1H3,(H,11,13) |
Clé InChI |
DVAOYWRMNLJKRK-UHFFFAOYSA-N |
SMILES canonique |
CN(CC1=CC=CC=C1)S(=O)(=O)CC(=O)NO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


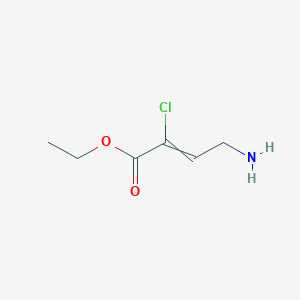

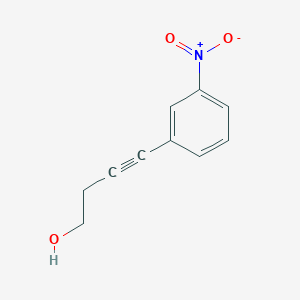
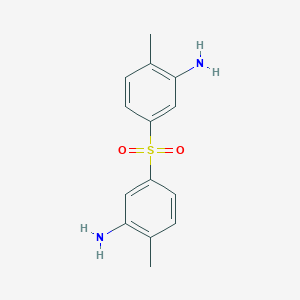
![5-[2-(6-Hydroxy-2-oxo-1,2,3,4-tetrahydropyrimidin-5-yl)hydrazinylidene]dihydropyrimidine-2,4(1H,3H)-dione](/img/structure/B14176468.png)
![methyl {[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxo-4H-chromen-7-yl]oxy}acetate](/img/structure/B14176473.png)
![1-(2,4-difluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol](/img/structure/B14176480.png)
![1-Boc-4-[2-(2,2,2-trifluoroacetylamino)ethyl]piperazine](/img/structure/B14176492.png)
![Dimethyl 7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate](/img/structure/B14176499.png)
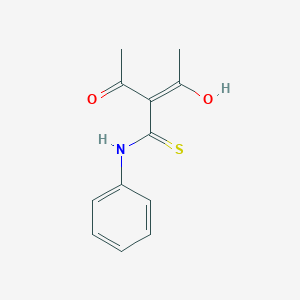
![Dimethyl 7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate](/img/structure/B14176512.png)

